Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] chemical structure and properties
Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] chemical structure and properties
Executive Summary
Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] represents a specialized class of strained spiro-heterocycles where a reactive epoxide (oxirane) ring is fused spiro-cyclically to a rigid bicyclo[2.2.2]octane (BCO) scaffold. This molecule serves as a critical "gateway intermediate" in organic synthesis, particularly for accessing bridgehead-substituted derivatives and rigidified pharmacophores.
While the bicyclo[2.2.2]octane core is widely recognized as a non-aromatic, 3D bioisostere for the phenyl ring (improving solubility and metabolic stability), the spiro-epoxide functionality introduces a vector for divergent synthesis. It allows for ring-opening nucleophilic attacks, Meinwald rearrangements to aldehydes, and chain-extension protocols. This guide analyzes the physicochemical properties, validated synthetic routes, and mechanistic reactivity of this scaffold, with a focus on its application in high-value drug discovery campaigns.
Structural Analysis & Physicochemical Properties
The molecule consists of a highly symmetric, cage-like BCO framework spiro-fused at the C2 position to a three-membered oxirane ring.
Conformational Dynamics
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BCO Core: The bicyclo[2.2.2]octane cage is fixed in a
symmetry (in its unsubstituted form), devoid of the torsional strain seen in boat-cyclohexane but possessing significant transannular interactions. -
Spiro-Fusion: The spiro-carbon (C2) is quaternary, creating a distinct steric environment. The epoxide ring is orthogonal to the local average plane of the bicyclic system, creating "exo" and "endo" faces relative to the ethano-bridges.
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Strain Energy: The total strain is a composite of the BCO cage strain (~11 kcal/mol) and the significant angle strain of the epoxide (~27 kcal/mol). This high potential energy makes the spiro-epoxide highly susceptible to ring-opening reactions.
Predicted Physicochemical Profile
Note: Experimental values for the unsubstituted hydrocarbon are sparse; values below are calculated based on structure-activity relationship (SAR) models and analogous aza-spiro systems.
| Property | Value (Predicted/Analog) | Significance |
| Molecular Formula | Core hydrocarbon scaffold. | |
| Molecular Weight | 138.21 g/mol | Low MW, ideal for Fragment-Based Drug Design (FBDD). |
| ClogP | ~1.8 - 2.1 | Moderate lipophilicity; BCO is lipophilic but the epoxide adds polarity. |
| Topological Polar Surface Area (TPSA) | 12.53 Ų | Low TPSA indicates excellent membrane permeability. |
| Fsp³ (Fraction of sp³ carbons) | 1.0 | High 3D complexity; escapes "flatland" of aromatic scaffolds.[1] |
| Boiling Point | ~185-195°C | Estimated at 760 mmHg. |
Synthetic Pathways
The most authoritative route to Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] is the Corey-Chaykovsky Epoxidation of bicyclo[2.2.2]octan-2-one. This method is preferred over direct oxidation of the exocyclic alkene (via mCPBA) due to higher diastereocontrol and avoidance of over-oxidation.
Protocol: Corey-Chaykovsky Reaction
Reaction Logic: The sulfur ylide (dimethyloxosulfonium methylide) acts as a methylene transfer agent.[2] The bulky bicyclic ketone directs the nucleophilic attack of the ylide, often favoring the kinetic product.
Step-by-Step Methodology:
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Reagent Preparation: In a flame-dried flask under
, wash Sodium Hydride (NaH, 60% dispersion, 1.2 eq) with dry pentane to remove mineral oil. Suspend in dry DMSO. -
Ylide Generation: Add Trimethylsulfoxonium Iodide (TMSOI, 1.2 eq) portion-wise at room temperature. Stir for 30–60 minutes until H₂ evolution ceases and a clear solution (the ylide) forms.
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Substrate Addition: Cool the solution to 0°C. Add Bicyclo[2.2.2]octan-2-one (1.0 eq) dissolved in minimal dry THF dropwise.
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Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexane).
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Workup: Quench with ice-cold water. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Corey-Chaykovsky epoxidation workflow for the synthesis of the spiro-oxirane scaffold.
Reactivity & Mechanistic Insights
The spiro-epoxide is a "loaded spring." Its reactivity is dominated by the release of ring strain, predominantly via acid-catalyzed rearrangement or nucleophilic ring opening.
The Meinwald Rearrangement
Treatment of the spiro-epoxide with a Lewis acid (e.g.,
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Mechanism: Coordination of the epoxide oxygen to the Lewis acid weakens the C-O bond at the more substituted carbon (C2).
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Migration: A 1,2-hydride shift from the terminal epoxide carbon occurs, neutralizing the developing positive charge at C2.
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Product: Bicyclo[2.2.2]octane-2-carboxaldehyde.
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Utility: This is a key method to install a formyl group at the bridge position, accessing homologous carbon skeletons.
Nucleophilic Ring Opening (Aminolysis)
In medicinal chemistry, the epoxide is opened with primary or secondary amines to generate
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Regioselectivity: Nucleophilic attack typically occurs at the least hindered carbon (the methylene group of the epoxide), resulting in a tertiary alcohol at the bridge position and the amine extending from the side chain.
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Relevance: This motif (tertiary -OH + amine) is a classic pharmacophore found in muscarinic agonists (e.g., Cevimeline analogs).
Reactivity Pathway Diagram
Figure 2: Divergent reactivity pathways: Acid-catalyzed rearrangement vs. Nucleophilic addition.
Applications in Drug Discovery
Bioisosterism: The "Spherical" Phenyl
The bicyclo[2.2.2]octane (BCO) unit is a validated bioisostere for the phenyl ring.[1]
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Dimensionality: Unlike the flat (2D) phenyl ring, BCO is 3D.[1] This disrupts
-stacking interactions (improving solubility) but maintains the hydrophobic bulk required for receptor binding. -
Metabolic Stability: The absence of aromaticity removes the liability of oxidative metabolism (e.g., epoxide formation on phenyl rings leading to toxicity).
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Spiro-Epoxide Role: It serves as the reactive handle to install this BCO unit into drug candidates.
Case Study: Muscarinic Agonists
While the hydrocarbon described here is the parent scaffold, the aza-variant (Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] ) is an industrial intermediate for Cevimeline (Evoxac), a drug used to treat dry mouth in Sjögren's syndrome. The synthetic principles described above (Corey-Chaykovsky, Ring Opening) are directly transferable to the aza-series, validating the industrial relevance of this chemistry.
References
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Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
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Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions. III. The Acid-Catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society, 85(5), 582–585. Link
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Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(51), 8993-8995. Link
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Blanchard, S., et al. (2005). Synthesis of 1-Azabicyclo[2.2.2]octane Derivatives as Muscarinic Agonists. Journal of Medicinal Chemistry, 48(12), 4068-4078. Link
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PharmaBlock. (2023). Bicyclo[2.2.2]octane (BCO): A 3-D Bioisostere for the Phenyl Ring.[1] PharmaBlock Whitepapers.[1] Link
